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Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the kinase selectivity profile of GLPG3312 with supporting experimental data.

GLPG3312 is a potent, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIKs) with
demonstrated anti-inflammatory and immunomodulatory activities.[1][2][3][4] It exhibits low
nanomolar efficacy against the three SIK isoforms, with IC50 values of 2.0 nM for SIK1, 0.7 nM
for SIK2, and 0.6 nM for SIK3.[1][2][3][4] This guide provides a comparative analysis of the
cross-reactivity of GLPG3312 with other kinase families, presenting quantitative data, detailed
experimental protocols, and visualizations of relevant signaling pathways.

Kinase Selectivity Profile

To assess its selectivity, GLPG3312 was profiled against a broad panel of kinases. The
following table summarizes the inhibitory activity (IC50 values) of GLPG3312 against its
primary SIK targets and key off-target kinases. For comparison, data for YKL-05-099, another
SIK inhibitor, is also included.
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Kinase Target GLPG3312 IC50 YKL-05-099 IC50 Kinase Family
(nM) (nM)

SIK1 2.0[1] ~10[5] CAMK

SIK2 0.7[1] 40[5] CAMK

SIK3 0.6[1] ~30[5] CAMK

RIPK2 19.7[1] >1000 TKL

DDR1 57[1] >1000 TK

LIMK1 67.3[1] >1000 TKL

MAP3K20 103[1] >1000 STE

Lyn 272[1] >1000 TK

Table 1. Comparative IC50 values of GLPG3312 and YKL-05-099 against SIK family kinases
and other off-target kinases. YKL-05-099 was noted to be selective for SIK2 over a panel of
141 other kinases when tested at 1 uM, though it did show some activity against SIK3, Ephrin
receptors, and Src.[6]

A broader screen of GLPG3312 at a concentration of 1 uM against a panel of 380 kinases
revealed that besides the SIK family, only four other kinases—DDR1, LIMK1, MAP3K20, and
RIPK2—showed inhibition greater than 80%.[7][8]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The initial high-throughput screening and subsequent IC50 determinations for GLPG3312 were
conducted using the ADP-Glo™ Kinase Assay.[7][8] This luminescent assay quantifies the

amount of ADP produced during a kinase reaction, which is directly proportional to the kinase
activity.

Principle of the Assay:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/YKL-05-099.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/YKL-05-099.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/YKL-05-099.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/glpg3312.html
https://www.medchemexpress.com/glpg3312.html
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://www.caymanchem.com/product/36116/ykl-05-099
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788895/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01428
https://www.benchchem.com/product/b12364163?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10788895/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01428
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining
ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is
added to convert the generated ADP into ATP and then measures the light produced by a
luciferase/luciferin reaction, which is proportional to the ADP concentration.

General Protocol:

o Kinase Reaction: A5 pL kinase reaction is performed in a 384-well plate containing the
kinase, substrate (e.g., AMARA peptide for SIKs), ATP, and the test compound (GLPG3312)
at various concentrations. The reaction is typically incubated for 1 hour at room temperature.

[7]L8]

o ATP Depletion: 5 pL of ADP-Glo™ Reagent is added to each well to terminate the kinase
reaction and consume the unused ATP. The plate is then incubated for 40 minutes at room
temperature.

o ADP to ATP Conversion and Signal Detection: 10 pL of Kinase Detection Reagent is added
to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to
generate a luminescent signal. The plate is incubated for 30-60 minutes at room
temperature.

o Data Acquisition: Luminescence is measured using a plate-reading luminometer. The IC50
values are then calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364163#cross-reactivity-of-glpg3312-with-other-
kinase-families]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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